N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine
Overview
Description
N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine is a compound that belongs to the class of amine oxides. These compounds are known for their surfactant properties, which make them useful in various industrial and commercial applications. The presence of both hydrophilic and hydrophobic groups in their structure allows them to reduce surface tension and act as emulsifiers, detergents, and foaming agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine can be synthesized through the reaction of N-alkyl-diethanolamine with hydrogen peroxide. The reaction typically involves the following steps :
Reactants: N-alkyl-diethanolamine and hydrogen peroxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired amine oxide.
Purification: The product is purified using techniques such as distillation or crystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine involves large-scale reactors where the reactants are mixed and reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The final product is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine oxide back to the original amine.
Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of the original compound, such as various substituted amine oxides and reduced amines .
Scientific Research Applications
N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine has several applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, cleaning agents, and industrial lubricants due to its emulsifying and foaming properties
Mechanism of Action
The mechanism of action of N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction reduces surface tension and allows the compound to act as an emulsifier and detergent. The molecular targets include lipid membranes and hydrophobic molecules, which are solubilized by the compound’s amphiphilic nature .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-di(2-hydroxyethyl)amine oxide: Similar structure but with a shorter alkyl chain.
N-Octyl-N,N-di(2-hydroxyethyl)amine oxide: Another similar compound with an even shorter alkyl chain.
Uniqueness
N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine is unique due to its long stearyl chain, which enhances its hydrophobic interactions and makes it particularly effective as an emulsifier and surfactant in various applications .
Properties
IUPAC Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32/h30-32H,2-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCNRGNPAESDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-49-7 | |
Record name | N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-STEARYL-N-(2-HYDROXYETHYL)-N',N'-BIS(2-HYDROXYETHYL)TRIMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN32HT51LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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